molecular formula C5H3Br2N B019318 2,5-Dibromopyridine CAS No. 624-28-2

2,5-Dibromopyridine

Cat. No.: B019318
CAS No.: 624-28-2
M. Wt: 236.89 g/mol
InChI Key: ZHXUWDPHUQHFOV-UHFFFAOYSA-N
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Description

2,5-Dibromopyridine is an organic compound with the chemical formula C5H3Br2N. It is characterized by the presence of two bromine atoms attached to the pyridine ring at the 2 and 5 positions. This compound is a yellow crystalline solid and is widely used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .

Scientific Research Applications

2,5-Dibromopyridine is a vital building block in organic chemistry, particularly in the synthesis of complex structures like phenanthroquinolizidine alkaloids and nitrogen-containing heterocycles. It is used in:

Safety and Hazards

2,5-Dibromopyridine causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .

Mechanism of Action

Target of Action

2,5-Dibromopyridine is a chemical compound used in organic synthesis and as a pharmaceutical intermediate It’s known to be a useful compound in organic synthesis, suggesting that its targets could be various depending on the specific reactions it’s involved in .

Mode of Action

The mode of action of this compound is largely dependent on the specific chemical reactions it’s used in. As a brominated derivative of pyridine, it can participate in various organic reactions, including coupling reactions and substitutions . The bromine atoms on the pyridine ring can be replaced by other groups, enabling the synthesis of a wide range of pyridine derivatives .

Biochemical Pathways

It’s worth noting that pyridine derivatives can interact with various biological targets, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small, lipophilic molecule, it’s reasonable to expect that it could be well-absorbed and distributed throughout the body. The specifics would depend on factors like the route of administration and the presence of transport proteins .

Result of Action

As a chemical reagent, its primary role is in the synthesis of other compounds rather than exerting a direct biological effect .

Action Environment

The action of this compound, like any chemical reaction, can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals . These factors can affect the rate and outcome of the reactions it participates in .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,5-Dibromopyridine typically involves the bromination of 2-amino-5-bromopyridine The process begins by adding 2-amino-5-bromopyridine to a water-cooled solution at 10°CThe reaction temperature is maintained below 10°C throughout the process .

Industrial Production Methods: An improved and scalable synthesis method involves the use of 2-amino-5-bromopyridine, which is converted to this compound using modified Sandmeyer conditions. This method achieves a high yield and is suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromopyridine undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2,6-Dibromopyridine
  • 3,5-Dibromopyridine
  • 2,4-Dibromopyridine
  • 2,5-Diiodopyridine

Comparison: 2,5-Dibromopyridine is unique due to its specific substitution pattern, which allows for selective reactions at the 2 and 5 positions. This makes it particularly useful in the synthesis of complex organic molecules, where regioselectivity is crucial .

Properties

IUPAC Name

2,5-dibromopyridine
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InChI

InChI=1S/C5H3Br2N/c6-4-1-2-5(7)8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZHXUWDPHUQHFOV-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)Br
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2N
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Related CAS

67987-57-9
Record name Pyridine, 2,5-dibromo-, homopolymer
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DSSTOX Substance ID

DTXSID00211452
Record name 2,5-Dibromopyridine
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Molecular Weight

236.89 g/mol
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Physical Description

Dark brown powder; [Sigma-Aldrich MSDS]
Record name 2,5-Dibromopyridine
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CAS No.

624-28-2
Record name 2,5-Dibromopyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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